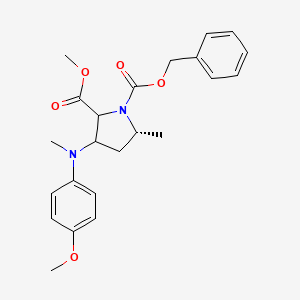
1-Benzyl 2-methyl (5R)-3-((4-methoxyphenyl)(methyl)amino)-5-methylpyrrolidine-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl 2-methyl (5R)-3-((4-methoxyphenyl)(methyl)amino)-5-methylpyrrolidine-1,2-dicarboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrolidine ring, which is a common structural motif in many biologically active molecules.
Métodos De Preparación
The synthesis of 1-Benzyl 2-methyl (5R)-3-((4-methoxyphenyl)(methyl)amino)-5-methylpyrrolidine-1,2-dicarboxylate typically involves multiple steps, including the formation of the pyrrolidine ring and subsequent functionalization. Common synthetic routes may include:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization: Introduction of the benzyl, methyl, and methoxyphenyl groups through various organic reactions such as alkylation and acylation.
Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as cost-effectiveness.
Análisis De Reacciones Químicas
1-Benzyl 2-methyl (5R)-3-((4-methoxyphenyl)(methyl)amino)-5-methylpyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Aplicaciones Científicas De Investigación
1-Benzyl 2-methyl (5R)-3-((4-methoxyphenyl)(methyl)amino)-5-methylpyrrolidine-1,2-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Benzyl 2-methyl (5R)-3-((4-methoxyphenyl)(methyl)amino)-5-methylpyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-Benzyl 2-methyl (5R)-3-((4-methoxyphenyl)(methyl)amino)-5-methylpyrrolidine-1,2-dicarboxylate can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and may have similar biological activities.
Benzyl-substituted compounds: Compounds with benzyl groups may exhibit similar chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which can lead to distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C23H28N2O5 |
|---|---|
Peso molecular |
412.5 g/mol |
Nombre IUPAC |
1-O-benzyl 2-O-methyl (5R)-3-(4-methoxy-N-methylanilino)-5-methylpyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C23H28N2O5/c1-16-14-20(24(2)18-10-12-19(28-3)13-11-18)21(22(26)29-4)25(16)23(27)30-15-17-8-6-5-7-9-17/h5-13,16,20-21H,14-15H2,1-4H3/t16-,20?,21?/m1/s1 |
Clave InChI |
RHYMHFWWSXQPJU-YMTQGWHGSA-N |
SMILES isomérico |
C[C@@H]1CC(C(N1C(=O)OCC2=CC=CC=C2)C(=O)OC)N(C)C3=CC=C(C=C3)OC |
SMILES canónico |
CC1CC(C(N1C(=O)OCC2=CC=CC=C2)C(=O)OC)N(C)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{2-Fluoro-5,8-dioxaspiro[3.4]octan-2-yl}methanamine](/img/structure/B13319353.png)
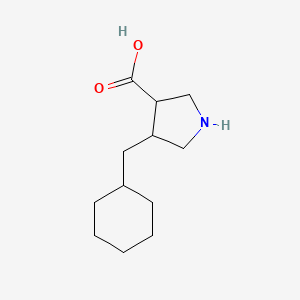
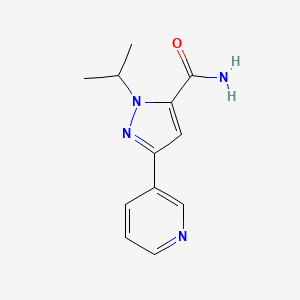
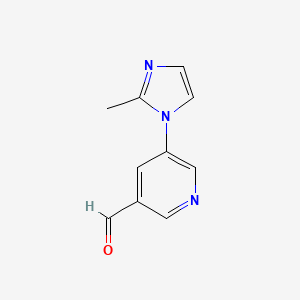
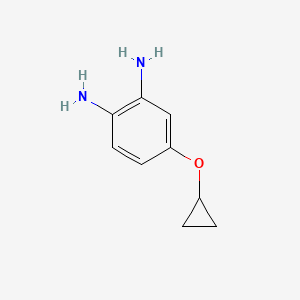

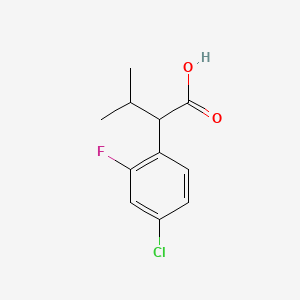
![3-Ethyl-1,4,6,7-tetrahydropyrano[4,3-C]pyrazole](/img/structure/B13319398.png)
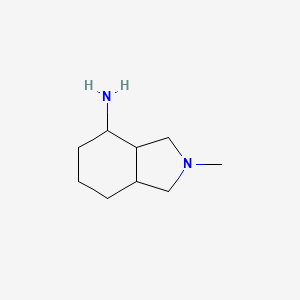
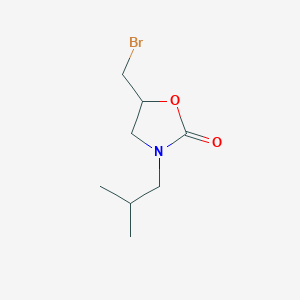

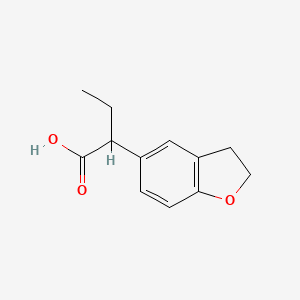
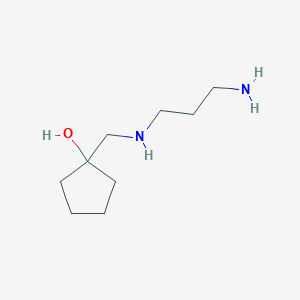
![N'-Hydroxy-2-[(2-methylpropyl)sulfanyl]ethanimidamide](/img/structure/B13319444.png)
